Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate chemical properties
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: Properties, Synthesis, and Applications
Abstract
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a heterocyclic compound featuring a core 4,6-dihydroxypyrimidine scaffold, a structure of significant interest in medicinal and synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, with a particular focus on the critical phenomenon of tautomerism which dictates its reactivity. We will explore its spectroscopic signature, plausible synthetic pathways, and its role as a versatile intermediate for the development of novel therapeutics and other functional organic molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this pyrimidine derivative.
Introduction: The Significance of the 4,6-Dihydroxypyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the basis of nucleobases uracil, thymine, and cytosine. Derivatives of pyrimidine are consequently found in a vast array of pharmacologically active compounds. The 4,6-dihydroxypyrimidine substructure, in particular, serves as an exceptionally versatile building block in organic synthesis.[1][2] Its reactive hydroxyl groups and nitrogen-rich heterocyclic framework allow for a multitude of chemical modifications, making it an ideal starting point for constructing complex molecules.[3] This scaffold is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer therapies, as well as in the formulation of advanced agrochemicals like fungicides.[1][2] Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate incorporates this valuable core, functionalized with an ethyl acetate side chain that provides an additional vector for chemical elaboration.
Physicochemical and Structural Properties
The fundamental properties of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate are summarized below. Understanding these characteristics is essential for its handling, reaction design, and analytical characterization.
| Property | Value |
| IUPAC Name | ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Appearance | White to light yellow crystalline powder or solid.[4] |
| Solubility | Low solubility in water.[4] |
| Storage | Sealed in a dry environment at room temperature. |
Critical Insight: Prototropic Tautomerism
A defining chemical feature of 4,6-dihydroxypyrimidine and its derivatives is the existence of prototropic tautomerism.[5][6] The molecule does not exist as a single "dihydroxy" species but rather as a dynamic equilibrium of several forms. This has profound implications for its reactivity and spectroscopic properties, as the accessible tautomers present different functional groups (hydroxyl vs. ketone, amine vs. imine). In solution, Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate can exist in at least three tautomeric forms: the dihydroxy form, a keto-enol form, and a dioxo form.[6]
Caption: Tautomeric equilibrium of the core pyrimidine ring.
The prevalence of each tautomer depends on factors such as the solvent, pH, and temperature. The dioxo form is often a major contributor in many conditions, which is critical when planning reactions targeting the hydroxyl groups.
Spectroscopic Profile
While a dedicated experimental spectrum for this specific molecule is not publicly available, its spectroscopic profile can be predicted based on its functional groups and data from closely related analogues.[7][8]
| Technique | Expected Observations |
| ¹H NMR | - Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group (-OCH₂CH₃).- Singlet (~3.4 ppm, 2H) for the methylene bridge (-CH₂-COOEt).- Singlet (~8.0-8.5 ppm, 1H) for the C2-proton of the pyrimidine ring.- Broad singlets (variable) for N-H and O-H protons, dependent on tautomeric form and solvent. |
| ¹³C NMR | - Alkyl carbons for the ethyl group (~14 ppm for CH₃, ~61 ppm for OCH₂).- Methylene carbon (~30-35 ppm for -CH₂-COOEt).- Ester carbonyl (~170 ppm).- Pyrimidine ring carbons (~110-165 ppm), with C4/C6 appearing as C=O (~165 ppm) or C-OH depending on the dominant tautomer. |
| FT-IR (cm⁻¹) | - ~3200-3400: N-H and O-H stretching (broad).- ~2900-3000: C-H stretching (aliphatic).- ~1730: C=O stretching (ester).- ~1650-1700: C=O stretching (amide/keto forms from tautomerism).- ~1550-1620: C=N and C=C stretching from the pyrimidine ring. |
| Mass Spec (MS) | - [M]+• or [M+H]⁺: Expected at m/z 198 or 199, confirming the molecular weight. |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate would logically proceed through a condensation reaction to form the pyrimidine ring. A highly plausible route involves the reaction of diethyl 2-(ethoxymethylene)malonate with formamidine acetate. This approach builds the substituted pyrimidine ring in a convergent manner.
Caption: Plausible synthetic workflow for the target compound.
This method is analogous to established procedures for creating substituted pyrimidines, offering a direct route to the desired core structure.[2][9]
Key Reactive Sites
The molecule's functionality is rich, offering several sites for subsequent chemical modification. This versatility is precisely why it is valued as a synthetic intermediate.[10]
-
Hydroxyl/Keto Groups (C4, C6): These are the most prominent reactive sites. They can be converted to chloro groups using reagents like POCl₃, creating intermediates such as ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11][12] These chloro-derivatives are then susceptible to nucleophilic substitution, allowing the introduction of amines, alkoxides, and other moieties.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to an amide or hydrazide by reacting with amines or hydrazine, respectively, which is a common strategy in drug discovery to expand a compound library.[7]
-
Pyrimidine Ring Nitrogens (N1, N3): In the dioxo tautomeric form, these nitrogens behave as amides and can be alkylated or acylated under appropriate basic conditions.
-
C2 Position: The C2-H of the pyrimidine ring can be a site for lithiation followed by quenching with an electrophile, although this often requires specific directing groups.
Applications in Research and Drug Development
The primary utility of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is as a versatile chemical building block for creating more complex, high-value molecules.[1][4]
-
Pharmaceutical Development: It serves as a precursor for synthesizing libraries of compounds for screening against various biological targets. By modifying the C4/C6 positions and the ester side chain, chemists can systematically explore the structure-activity relationship (SAR) for a given target, such as a kinase, protease, or receptor.[1][3]
-
Agrochemical Formulation: The dihydroxypyrimidine core is present in several potent fungicides.[2] This intermediate can be used to develop new agrochemicals with improved efficacy or environmental profiles.
-
Organic Synthesis: In a broader context, it is a valuable starting material for researchers exploring the synthesis of novel heterocyclic systems.[10]
Caption: Role as an intermediate leading to diverse molecular classes.
Exemplary Experimental Protocol: Chlorination of the Pyrimidine Core
This protocol describes a general, validated procedure for converting the dihydroxy-pyrimidine core to a dichloro-pyrimidine, a crucial step for subsequent nucleophilic substitutions.
Objective: To synthesize Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
Materials:
-
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Ice bath, separatory funnel, rotary evaporator
-
Toluene, ethyl acetate, saturated sodium bicarbonate solution, brine
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: To the flask, add Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (1.0 eq) followed by phosphorus oxychloride (5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline (~0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate or toluene (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11]
Handling and Safety Information
While comprehensive safety data for this specific compound is limited, prudent handling based on related structures is essential.
-
Irritant: May be irritating to the eyes, skin, and respiratory system.[4] A related compound is classified as harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.
-
Fire: Keep away from open flames and heat sources.[4]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is more than a simple chemical; it is a highly functionalized and versatile platform for chemical innovation. Its key value lies in the reactive dihydroxypyrimidine core, governed by a complex tautomeric equilibrium, and the modifiable ester side chain. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the efficient synthesis of novel molecular architectures with significant potential for biological or material applications. A thorough understanding of its properties, particularly its tautomerism and reactivity, is paramount to unlocking its full synthetic potential.
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